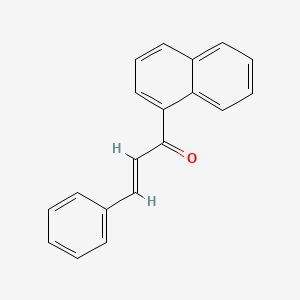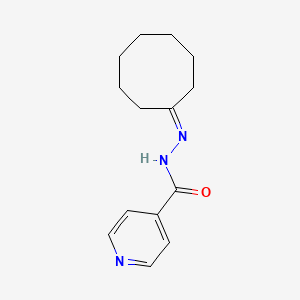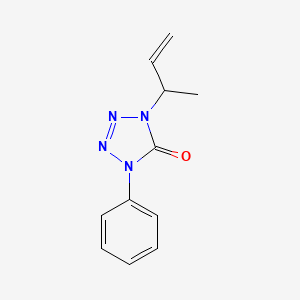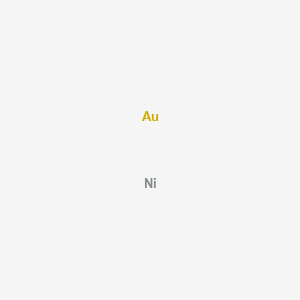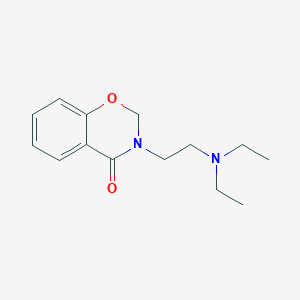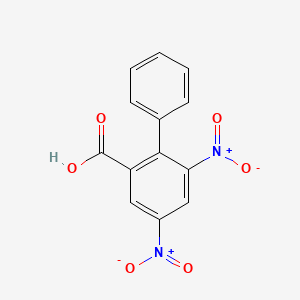
1,1-Dimethylsilinane-3,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylsilinane-3,3-dicarboxylic acid is an organosilicon compound characterized by the presence of two carboxylic acid groups attached to a silinane ring. This compound is notable for its unique structural features, which include a six-membered ring and two hydroxyl groups. The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based dicarboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylsilinane-3,3-dicarboxylic acid typically involves the reaction of dimethylsilane with carbon dioxide under specific conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the reaction. The reaction is carried out under high pressure and temperature to ensure the incorporation of carbon dioxide into the silane structure, forming the dicarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and controlled environments ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylsilinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The silicon atom in the ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated silinane derivatives.
Applications De Recherche Scientifique
1,1-Dimethylsilinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-containing structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1-Dimethylsilinane-3,3-dicarboxylic acid involves its interaction with various molecular targets. The silicon atom in the ring structure can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a two-carbon chain.
Malonic Acid: Contains two carboxyl groups separated by a single methylene group.
Succinic Acid: Features two carboxyl groups separated by a four-carbon chain.
Uniqueness
1,1-Dimethylsilinane-3,3-dicarboxylic acid is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
17864-77-6 |
|---|---|
Formule moléculaire |
C9H16O4Si |
Poids moléculaire |
216.31 g/mol |
Nom IUPAC |
1,1-dimethylsilinane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C9H16O4Si/c1-14(2)5-3-4-9(6-14,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
KFALGHZWAOVYCB-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCC(C1)(C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




